molecular formula C23H36Cl3N3O3 B027041 Quinacrine dihydrochloride dihydrate CAS No. 6151-30-0

Quinacrine dihydrochloride dihydrate

Cat. No. B027041
CAS RN: 6151-30-0
M. Wt: 508.9 g/mol
InChI Key: RZFNKJVCPDLQQA-UHFFFAOYSA-N
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Description

Quinacrine dihydrochloride dihydrate, also known as Mepacrine, is an antimalarial agent that exhibits anti-parasitic, anti-protozoan, anticancer, and anti-inflammatory activities . It alters cell membrane permeability and is clinically used to treat infections of Giardia . In colon cancer cells, quinacrine induces apoptosis, activates p53 and p21, and inhibits topoisomerase .


Molecular Structure Analysis

The molecular formula of Quinacrine dihydrochloride dihydrate is C23H30ClN3O.2HCl.2H2O . It is an acridine derivative and has a molecular weight of 508.91 g/mol .


Chemical Reactions Analysis

Quinacrine dihydrochloride dihydrate undergoes a two-step dehydration in the solid state, which seems to be consistent with the organization of the water molecules in the crystal structure . The main thermal degradant both in the solid state and the solution corresponds to the N-deethyl compound .


Physical And Chemical Properties Analysis

Quinacrine dihydrochloride dihydrate is a solid substance . It is soluble in hot water, slightly soluble in cold water, ethanol, and methanol, and insoluble in ether, benzene, and acetone .

Scientific Research Applications

Anti-Parasitic Applications

Quinacrine was originally developed as an antiprotozoal agent that acts upon trypanosome parasites . It has a long history of therapeutic uses, particularly in treating parasitic infections .

Anti-Inflammatory Applications

Quinacrine has been found to have anti-inflammatory properties. It has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 and modulating the Th1/Th2 response .

Anti-Cancer Applications

Quinacrine has shown potential as an anti-cancer agent. It has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as its actions on signaling proteins in the cytoplasm . In particular, quinacrine’s role on the NF-κB, p53, and AKT pathways are noteworthy .

Anti-Viral Applications

Quinacrine has demonstrated strong activity in inhibiting SARS-CoV-2 viral replication in vitro . The most relevant antiviral activities of Quinacrine are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA .

Cell Membrane Permeability Modulation

Quinacrine has been used in cell biological experiments as an inhibitor of phospholipase A2 . It also acts as a cell membrane permeability modulator .

Topoisomerase Inhibition

Quinacrine acts as a topoisomerase inhibitor . This property is particularly useful in cancer research and treatment, as it can prevent the over-winding or under-winding of DNA during replication, thus inhibiting the growth of cancer cells .

7. Synergistic Inhibition of Prostate Cancer Cells Quinacrine has shown synergistic inhibition of prostate cancer cells when used in combination with paclitaxel or lovastatin .

8. Treatment of Giardiasis and Malignant Effusions Quinacrine has been used in the treatment of giardiasis and malignant effusions . Its antimalarial properties make it effective against giardiasis, a parasitic infection of the small intestine .

Safety and Hazards

Quinacrine dihydrochloride dihydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Mechanism of Action

Target of Action

Quinacrine dihydrochloride dihydrate primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . It also acts as an inhibitor of phospholipase A2 .

Mode of Action

Quinacrine’s interaction with its targets leads to significant changes in cellular processes. By binding to DNA, it inhibits the transcription and translation to RNA . Fluorescence studies using Giardia suggest that the outer membranes may be involved . As an inhibitor of phospholipase A2, it interferes with the metabolism of phospholipids .

Biochemical Pathways

Quinacrine affects several biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, quinacrine suppresses the lupus erythematous cell factor . It also acts as a strong inhibitor of cholinesterase . Furthermore, it has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as actions on signaling proteins in the cytoplasm .

Pharmacokinetics

It is known that quinacrine can produce a yellow stain in the skin as well as areas of discoloration appearing like “black and blue marks” or bruises presumably due to melanin binding . Long-term high-dose malarial suppressive therapy was occasionally associated with reversible hepatitis presumably due to quinacrine’s tendency to concentrate in the liver .

Result of Action

Quinacrine has been used as an antimalarial drug and as an antibiotic . It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs . Quinacrine may be injected into the space surrounding the lungs to prevent reoccurrence of pneumothorax .

Action Environment

The action, efficacy, and stability of quinacrine can be influenced by various environmental factors. For instance, the concentration of quinacrine in the liver can lead to reversible hepatitis during long-term high-dose malarial suppressive therapy . The staining of the skin and discoloration are presumably due to melanin binding, which suggests that the presence of melanin in the environment could influence the action of quinacrine .

properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O.2ClH.2H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFNKJVCPDLQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-89-6 (Parent)
Record name Quinacrine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045565
Record name Quinacrine dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6151-30-0, 69-05-6
Record name Quinacrine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinacrine dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepacrine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINACRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6242H2NAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary degradation pathways of Quinacrine dihydrochloride dihydrate?

A1: Research indicates that Quinacrine dihydrochloride dihydrate undergoes degradation through various pathways depending on the conditions.

  • Thermal Degradation: The primary thermal degradation product, both in solid form and solution, is the N-deethyl compound. [] This suggests a loss of an ethyl group from the nitrogen atom within the molecule's structure.
  • Oxidative Degradation: In solution, Quinacrine tertiary amine oxide forms as a significant impurity, indicating oxidative stress. [] This highlights the molecule's susceptibility to oxidation.
  • Photolytic Degradation: Exposure to light leads to the formation of two photolytic impurities. One forms through aromatic amine cleavage, and the other through O-demethylation. [] This emphasizes the importance of light protection during storage and handling.

Q2: How stable is Quinacrine dihydrochloride dihydrate in different conditions?

A2:

  • Solid State: Thermal analysis reveals a two-step dehydration process in the solid state, ultimately leading to the destruction of the crystal lattice. [] This suggests that the compound might require specific storage conditions to maintain its stability.
  • Aqueous Solutions: While the provided research doesn't specify stability in various solutions, it highlights degradation pathways in aqueous environments. [] Further research is needed to determine the compound's stability in different solvents and formulations.

Q3: Are there any identified impurities in Quinacrine dihydrochloride dihydrate, and what are their potential toxicity risks?

A3: Yes, researchers have identified seven related compounds within Quinacrine dihydrochloride dihydrate using liquid chromatography-ion trap mass spectrometry. [] Notably:

  • N-deethyl compound: The primary thermal degradation product. []
  • Quinacrine tertiary amine oxide: A marker of oxidative degradation in solution. []
  • Photolytic impurities: Formed by aromatic amine cleavage and O-demethylation. []

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